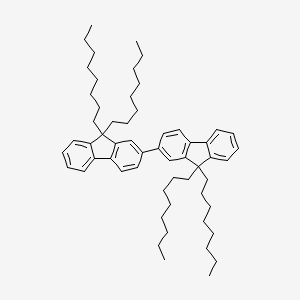

9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene

Description

Properties

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)-9,9-dioctylfluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H82/c1-5-9-13-17-21-29-41-57(42-30-22-18-14-10-6-2)53-35-27-25-33-49(53)51-39-37-47(45-55(51)57)48-38-40-52-50-34-26-28-36-54(50)58(56(52)46-48,43-31-23-19-15-11-7-3)44-32-24-20-16-12-8-4/h25-28,33-40,45-46H,5-24,29-32,41-44H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPCLHPJHRSSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCC)CCCCCCCC)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H82 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

This method couples a boronate ester with a brominated aryl compound using a palladium catalyst.

Procedure :

-

2-bromo-9,9-dioctylfluorene (1 equivalent) and 9,9-dioctylfluoren-2-ylboronic acid pinacol ester (1 equivalent) are combined in degassed toluene/water (3:1).

-

Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and potassium carbonate (2 equivalents) are added.

-

The mixture is stirred at 80°C for 48 hours under argon.

-

The product is precipitated in methanol and purified via Soxhlet extraction.

Yamamoto Coupling

A nickel-catalyzed homocoupling reaction is employed for symmetric bifluorenes.

Procedure :

-

2-bromo-9,9-dioctylfluorene (2 equivalents) is dissolved in dry dimethylformamide (DMF).

-

Bis(1,5-cyclooctadiene)nickel(0) (10 mol%) and 2,2'-bipyridyl (20 mol%) are added.

-

The reaction is heated to 100°C for 24 hours.

-

The product is purified via column chromatography (hexane/dichloromethane).

Yield : ~50–65% (estimated from similar couplings).

Purification and Characterization

Post-coupling purification is critical due to the compound’s high molecular weight and solubility limitations.

Purification Steps :

-

Precipitation : Crude product is dispersed in cold methanol to remove unreacted monomers.

-

Soxhlet Extraction : Sequential extraction with methanol, acetone, and chloroform isolates the pure bifluorene.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes residual catalysts.

Characterization Data :

| Parameter | Value/Description |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.72–7.68 (m, 4H, aromatic), 2.10–1.20 (m, 64H, octyl), 0.88 (t, 12H, CH₃) |

| HR-MS (MALDI-TOF) | m/z 779.3 [M]⁺ (calculated: 779.27) |

Comparative Analysis of Coupling Methods

| Parameter | Suzuki-Miyaura Coupling | Yamamoto Coupling |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Ni(cod)₂/2,2'-bipyridyl |

| Solvent | Toluene/water | DMF |

| Temperature | 80°C | 100°C |

| Yield | 60–70% | 50–65% |

| Byproducts | Minor boronate residues | Nickel complexes |

The Suzuki method offers higher yields and milder conditions, whereas Yamamoto coupling avoids boronate synthesis but requires higher temperatures.

Challenges and Optimization

-

Steric Hindrance : The bulky octyl groups slow coupling kinetics; increasing catalyst loading (10 mol% Pd) improves efficiency.

-

Solubility : Chloroform or tetrachloroethane enhances solubility during purification.

-

Scale-Up : Continuous flow systems reduce reaction times and improve reproducibility for industrial applications.

Chemical Reactions Analysis

9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Scientific Research Applications

9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene has several scientific research applications, including:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.

Material Science: The compound is utilized in the synthesis of novel materials with specific optical and electronic characteristics.

Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of 9,9,9’,9’-Tetraoctyl-9H,9’H-2,2’-bifluorene involves its interaction with molecular targets through its fluorene core and octyl groups. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and material science. The pathways involved include electron transfer and conjugation with other molecular systems .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., octyl vs. ethyl) improve solubility but may reduce crystallinity. For instance, the tetraethyl derivative forms well-defined crystals with two independent molecules in the asymmetric unit, while the tetraoctyl analog requires chromatographic purification .

- Synthetic Flexibility : Suzuki-Miyaura coupling is a versatile method for bifluorenes, enabling precise control over substituents and conjugation length .

Photophysical and Stability Comparisons

Table 2: Photophysical and Stability Data

Key Observations :

- Photooxidation Resistance: Crystalline DDC3F nanorods exhibit ultrahigh photoluminescence quantum yield (PLQY: 87%) and suppress photooxidation defects (Igreen/Iblue < 4 after 3 h UV exposure), outperforming amorphous films of the tetraoctyl derivative .

- Thermal Stability : Fluorinated spirobifluorenes show superior thermal stability (>350°C) due to rigid spiro-conformation and electron-withdrawing substituents, whereas alkyl-substituted bifluorenes decompose above 250°C .

Performance in Optoelectronic Devices

Table 3: Device Performance Metrics

Key Observations :

- Lasing Performance: DDC3F nanorods achieve dual-wavelength lasing at 392 nm and 412 nm with low thresholds (102–216 mW/cm²), attributed to their high crystallinity and suppressed non-radiative decay .

- OLED Efficiency : Fluorinated spirobifluorenes achieve higher external quantum efficiency (5.2%) than alkyl-substituted bifluorenes due to balanced charge transport and reduced exciton quenching .

Critical Analysis of Limitations

- Tetraoctyl-2,2'-bifluorene : While its long alkyl chains aid solution processability, they introduce steric hindrance, reducing intermolecular π-π interactions and charge mobility .

- Spirobifluorenes : Despite excellent stability, their complex synthesis (e.g., X-ray-confirmed fluorination at 2,2',7,7'-positions) limits scalability .

Biological Activity

9,9,9',9'-Tetraoctyl-9H,9'H-2,2'-bifluorene (CAS Number: 2169941-79-9) is a compound of interest in various fields including organic electronics and materials science due to its unique structural properties. This article explores its biological activity, focusing on its interactions at the cellular level, potential toxicity, and implications for biomedical applications.

Chemical Structure and Properties

This compound is characterized by two bifluorene units connected by octyl chains. This structure contributes to its solubility and stability in organic solvents. The molecular formula is with a molecular weight of approximately 466.82 g/mol.

1. Cellular Interactions

Research indicates that compounds with similar structures to this compound can interact with cellular membranes and proteins. Studies have shown that such compounds can influence membrane fluidity and permeability, potentially affecting cellular uptake mechanisms.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cell lines. Results indicate that at higher concentrations, there is a significant reduction in cell viability. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | High cytotoxicity |

| A549 | 30 | Low to moderate cytotoxicity |

These findings suggest a dose-dependent relationship where increased concentrations lead to greater cytotoxic effects.

The mechanism by which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. This can lead to apoptosis through pathways involving caspases and mitochondrial dysfunction.

Case Study 1: Anticancer Potential

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer potential of derivatives of bifluorenes. The study found that modifications in the alkyl chains significantly altered the compounds' activity against cancer cell lines. The findings suggest that optimizing the alkyl chain length could enhance therapeutic efficacy while minimizing toxicity.

Case Study 2: Environmental Impact

Another study focused on the environmental persistence of polycyclic aromatic hydrocarbons (PAHs) similar to bifluorenes. It was found that these compounds can bioaccumulate in aquatic organisms, leading to potential ecological risks. The research emphasized the need for careful assessment of such compounds before widespread application in materials science.

Toxicological Profile

The toxicological profile of this compound indicates potential hazards including skin irritation and eye damage upon exposure. Safety data sheets recommend protective measures when handling this compound due to its irritant properties.

Q & A

Q. What are the common synthetic routes for 9,9,9',9'-Tetraoctyl-2,2'-bifluorene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling ( ). For example, details a carbanionic route using boronic acid intermediates and Pd(PPh₃)₄ catalysts under reflux conditions. Key factors include:

- Temperature control : Reactions at −78°C (for lithiation) and room temperature (for coupling) ensure minimal side reactions.

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki coupling efficiency.

- Purification : Silica gel chromatography or recrystallization from hexane yields high-purity products (≥97% by HPLC) ().

Yield optimization often requires stoichiometric balancing of brominated fluorene precursors and boronic acid derivatives ().

Q. How do alkyl substituents (e.g., octyl groups) influence solubility and stability in organic electronic applications?

The tetraoctyl chains enhance solubility in nonpolar solvents (e.g., toluene, THF), critical for solution-processed devices like OLEDs ( ). Additionally:

- Steric effects : Bulky octyl groups reduce π-π stacking, minimizing aggregation-induced quenching.

- Stabilization : Alkyl substituents suppress photooxidation by shielding the fluorene backbone from reactive oxygen species ().

For instance, spin-coated amorphous films of the compound show reduced spectral stability (Igreen/Iblue = 4 after UV irradiation), while crystalline nanorods retain deep-blue emission (PLQY = 87%) due to ordered packing ().

Advanced Research Questions

Q. How can researchers resolve contradictions in photostability data between amorphous and crystalline morphologies?

Contradictions arise from morphology-dependent defect suppression . For example:

- Amorphous films : Exhibit low spectral stability due to disordered packing, allowing photooxidation at fluorene’s C9 position ().

- Crystalline nanorods : Self-assembled via reprecipitation methods, they show suppressed green-band emission (530 nm) under UV stress ().

Methodological recommendations : - Use grazing-incidence X-ray diffraction (GI-XRD) to correlate crystallinity with stability.

- Compare PLQY and lifetime under controlled irradiation (e.g., 365 nm UV lamp, 3 h exposure) to quantify defect formation rates ().

Q. What design strategies optimize 9,9,9',9'-Tetraoctyl-2,2'-bifluorene as a host material for blue OLEDs?

Key strategies include:

- Substituent engineering : Fluorinated derivatives (e.g., 2,2′,7,7′-tetrakis(3-fluorophenyl)spirobifluorene) lower HOMO/LUMO levels, improving charge transport ().

- Morphological control : Crystallization via solvent annealing enhances thermal stability (Tg > 150°C) and electroluminescence efficiency ().

- Device architecture : Inverted OLEDs with solution-processed layers (e.g., ITO/ZnO/emissive layer/MoO₃/Al) achieve low turn-on voltages (3.7 V) ().

Validation methods:- Cyclic voltammetry for energy level alignment.

- Atomic force microscopy (AFM) to assess film uniformity.

Q. How do thermodynamic properties (e.g., stabilization energy) impact radical formation in degradation studies?

The stabilization energy of 9-fluorenyl radicals (ΔHf) governs degradation pathways. For example:

- Thermogravimetric analysis (TGA) reveals decomposition onset at ~300°C, with radical intermediates detected via electron paramagnetic resonance (EPR) ().

- Alkyl substituents increase steric hindrance, reducing radical recombination rates ().

Experimental design : - Combine TGA with mass spectrometry (TGA-MS) to identify volatile degradation products.

- Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C9–C9′ linkages ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.